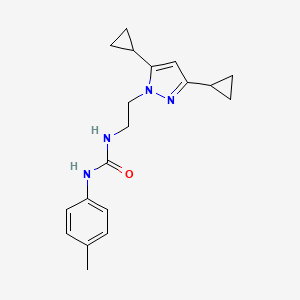

1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(p-tolyl)urea

Description

Properties

IUPAC Name |

1-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-(4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O/c1-13-2-8-16(9-3-13)21-19(24)20-10-11-23-18(15-6-7-15)12-17(22-23)14-4-5-14/h2-3,8-9,12,14-15H,4-7,10-11H2,1H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPARKVGPJQFQQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(p-tolyl)urea, with the CAS number 2319846-12-1, is a novel compound featuring a pyrazole moiety linked to a urea functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 324.4 g/mol. The structure includes a pyrazole ring substituted with dicyclopropyl groups and an ethyl linker, contributing to its unique reactivity and biological activity.

| Property | Value |

|---|---|

| CAS Number | 2319846-12-1 |

| Molecular Formula | C₁₉H₂₄N₄O |

| Molecular Weight | 324.4 g/mol |

Antimicrobial Activity

Research indicates that pyrazole-based ureas exhibit significant antimicrobial properties. In a study evaluating various pyrazole derivatives, compounds similar to this compound demonstrated moderate antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 64 μg/mL to 250 μg/mL .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored. Pyrazolyl ureas have shown inhibitory effects on p38 MAPK, an important target in inflammatory pathways. For example, related compounds exhibited IC50 values in the nanomolar range against p38 MAPK, suggesting that modifications to the pyrazole structure can enhance anti-inflammatory activity .

Case Study 1: Antimicrobial Evaluation

In a comparative study of various pyrazole derivatives, the compound was tested against several bacterial strains. Results indicated that it had comparable efficacy to established antibiotics, particularly in inhibiting Bacillus subtilis and Candida albicans. The study highlighted the importance of substituent variations on the pyrazole ring in modulating biological activity .

Case Study 2: Mechanistic Insights into Anti-inflammatory Action

A separate investigation into the anti-inflammatory mechanisms revealed that similar pyrazole derivatives could inhibit TNFα production in LPS-stimulated macrophages. The results showed that compounds with structural modifications at the C3 position of the pyrazole ring significantly reduced IL-6 production, indicating their potential as therapeutic agents for inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of dicyclopropyl groups enhances lipophilicity and possibly facilitates better interaction with biological targets. Modifications at the C3 position of the pyrazole ring have been shown to significantly influence both antimicrobial and anti-inflammatory activities .

Q & A

Q. What are the optimized synthetic routes for preparing 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(p-tolyl)urea?

Methodological Answer: The compound can be synthesized via two primary routes:

- Route A : Reacting the amine intermediate with an azide derivative in anhydrous toluene under reflux (1–2 hours), followed by solvent removal and crystallization using ethanol–acetic acid (2:1) .

- Route B : Coupling pyrazolooxazinone derivatives with amines in chloroform under reflux, followed by similar crystallization .

For multi-component reactions, triazole-urea-thiourea coupling at controlled temperatures (e.g., 60–80°C) may enhance yield, as demonstrated for analogous triazine-urea hybrids .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolves structural features (e.g., pyrazole ring geometry, cyclopropyl orientation) with mean C–C bond precision of 0.002 Å and R-factor ≤ 0.044 .

- NMR spectroscopy : H and C NMR confirm urea linkage and cyclopropyl proton environments.

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., 367.2008 g/mol for similar pyrazole-ureas) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Methodological Answer:

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.

- Anti-inflammatory activity : Measure COX-2 inhibition via ELISA.

- Antibacterial profiling : Disc diffusion assays against Gram-positive/negative strains, comparing zones of inhibition to controls .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound with kinase targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR, CDK2). Focus on hydrogen bonding between the urea moiety and catalytic lysine/aspartate residues.

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand–target complex. Analyze RMSD and binding free energy (MM-PBSA) .

- QSAR modeling : Correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with activity data from analogous compounds .

Q. How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Assay standardization : Replicate studies under controlled conditions (e.g., pH, serum concentration) to minimize variability .

- Metabolic stability testing : Use liver microsomes (human/rat) to compare degradation rates. Adjust experimental protocols if metabolite interference is suspected .

- Structural analogs : Synthesize derivatives with modified cyclopropyl or p-tolyl groups to isolate pharmacophoric contributions .

Q. What strategies improve the metabolic stability of this urea derivative?

Methodological Answer:

- Isotopic labeling : Introduce deuterium at labile positions (e.g., ethyl linker) to slow CYP450-mediated oxidation .

- Prodrug design : Mask the urea group with enzymatically cleavable protectors (e.g., ester moieties) to enhance oral bioavailability .

- Particle engineering : Nanoformulation (e.g., liposomes) to reduce hepatic first-pass metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.